N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide
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Overview
Description
N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-carboxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The sulfonamide group can form hydrogen bonds with target molecules, further stabilizing the interaction and enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-Hydroxy-N-(3,5-bis(trifluoromethyl)phenyl)-1,2,5-thiadiazole-3-carboxamide: Studied for its inhibitory effects on the NF-κB pathway.
Uniqueness
N-(3,5-Bis-(trifluoromethyl)phenyl)4-carboxybenzenesulfonamide stands out due to its unique combination of trifluoromethyl and sulfonamide groups, which confer enhanced chemical stability, reactivity, and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C15H9F6NO4S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H9F6NO4S/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-27(25,26)12-3-1-8(2-4-12)13(23)24/h1-7,22H,(H,23,24) |
InChI Key |
GHCRIIZVQKFNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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